

2-Hydrazino-4-methoxypyrimidine: A Validated Pharmacophore for Therapeutic Development

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Compound of Interest

Compound Name: 2-Hydrazino-4-methoxypyrimidine

Cat. No.: B1347497

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The 2-hydrazinopyrimidine scaffold, exemplified by **2-Hydrazino-4-methoxypyrimidine**, is emerging as a significant pharmacophore in medicinal chemistry. Its validation is supported by a growing body of evidence highlighting its potential in treating complex diseases, primarily through its action as an acrolein scavenger in diabetic retinopathy and its broader anticancer activities. This guide provides a comparative analysis of the 2-hydrazinopyrimidine core's performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in harnessing its therapeutic potential.

Comparative Efficacy of the 2-Hydrazinopyrimidine Scaffold

The therapeutic promise of the 2-hydrazinopyrimidine pharmacophore is most prominently demonstrated by the activity of its close analog, 2-Hydrazino-4,6-dimethylpyrimidine (2-HDP), in the context of diabetic retinopathy. Furthermore, the broader class of 2-hydrazinopyrimidine derivatives has shown significant potential as anticancer agents.

Acrolein Scavenging Activity in Diabetic Retinopathy

Acrolein, a reactive aldehyde, is a key mediator of oxidative stress and is implicated in the pathogenesis of diabetic retinopathy. The hydrazino group of the 2-hydrazinopyrimidine scaffold is crucial for its acrolein-scavenging activity.^{[1][2]}

Compound/Class	Target/Mechanism	Key Findings	Reference Compound(s)
2-Hydrazino-4,6-dimethylpyrimidine (2-HDP)	Acrolein Scavenger	Potently scavenges acrolein, preventing the accumulation of Nε-(3-formyl-3,4-dehydropiperidino-lysine) (FDP-lysine) in the retina. Reduces Müller cell gliosis and oxidative stress in diabetic rat models.[1]	Hydralazine, Carnosine, Aminoguanidine[1]
Hydralazine	Acrolein Scavenger	An established antihypertensive drug that also acts as an acrolein scavenger.[1][2][3][4][5]	-
Other Nitrogen-containing compounds	Acrolein Scavengers	Compounds like carnosine and aminoguanidine also exhibit acrolein scavenging properties.[1][4]	-

Anticancer Activity of 2-Hydrazinopyrimidine Derivatives

Derivatives of the 2-hydrazinopyrimidine scaffold have demonstrated notable cytotoxic activity against a range of cancer cell lines, suggesting its utility as a pharmacophore for the development of novel oncology therapeutics. The mechanism of action often involves the inhibition of key enzymes in cancer progression.

Derivative Class	Cancer Cell Lines	IC50 Values	Reference Compound(s)
Hydrazino-fused Pyrimidines	MCF-7 (Breast), HepG-2 (Liver)	5c: 14.32 µg/ml (HepG-2), 5h: 19.24 µg/ml (HepG-2), 5b: 16.61 µg/ml (MCF-7), 5d: 19.67 µg/ml (MCF-7)[6][7]	5-Fluorouracil[6][7]
4-Thiophenyl-pyrimidine derivatives	HepG-2 (Liver), MCF-7 (Breast)	Promising dual EGFR/VEGFR-2 inhibition with IC50 values in the micromolar range for lead compounds.[8]	Erlotinib, Sorafenib[8]
Hydrazones with 4-methylsulfonylbenzene	59 human cancer cell lines	Compound 20 showed a mean GI50 of 0.26 µM.[9]	Imatinib[9]
2,4-diarylaminopyrimidine hydrazones	TPC-1 (Thyroid)	Lead compounds exhibited IC50 values in the nanomolar to low micromolar range against FAK.[10]	TAE-226 (FAK inhibitor)[10]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pharmacophores. Below are representative protocols for key experiments.

In Vitro Acrolein Scavenging Assay

This assay is designed to quantify the ability of a compound to directly neutralize acrolein.

Principle: The reaction between the test compound and acrolein is monitored, often by measuring the decrease in free acrolein concentration over time using spectrophotometric or chromatographic methods.

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of acrolein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare stock solutions of the test compound (e.g., **2-Hydrazino-4-methoxypyrimidine**) and a positive control (e.g., hydralazine) in an appropriate solvent (e.g., DMSO).
- Assay Procedure:
 - In a reaction vessel, combine the buffer and the test compound to the desired final concentration.
 - Initiate the reaction by adding the acrolein stock solution.
 - Incubate the mixture at a controlled temperature (e.g., 37°C).
 - At various time points, take aliquots of the reaction mixture.
 - Quench the reaction if necessary.
- Detection:
 - Quantify the remaining free acrolein in the aliquots. This can be achieved by derivatization with a chromogenic or fluorogenic agent followed by spectrophotometry or by direct analysis using HPLC.
- Data Analysis:
 - Calculate the percentage of acrolein scavenged at each time point for each concentration of the test compound.
 - Determine the scavenging rate or an IC₅₀ value if a dose-response curve is generated.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

- **Cell Culture:**
 - Culture the desired cancer cell lines (e.g., MCF-7, HepG-2) in appropriate media and conditions until they reach the exponential growth phase.
- **Cell Seeding:**
 - Trypsinize the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
 - Allow the cells to adhere overnight.
- **Compound Treatment:**
 - Prepare serial dilutions of the test compound (e.g., 2-hydrazinopyrimidine derivatives) and a positive control (e.g., 5-Fluorouracil) in the cell culture medium.
 - Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include vehicle-only wells as a negative control.
 - Incubate the plates for a specified period (e.g., 48 or 72 hours).
- **MTT Addition and Incubation:**
 - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Formazan Solubilization:**

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

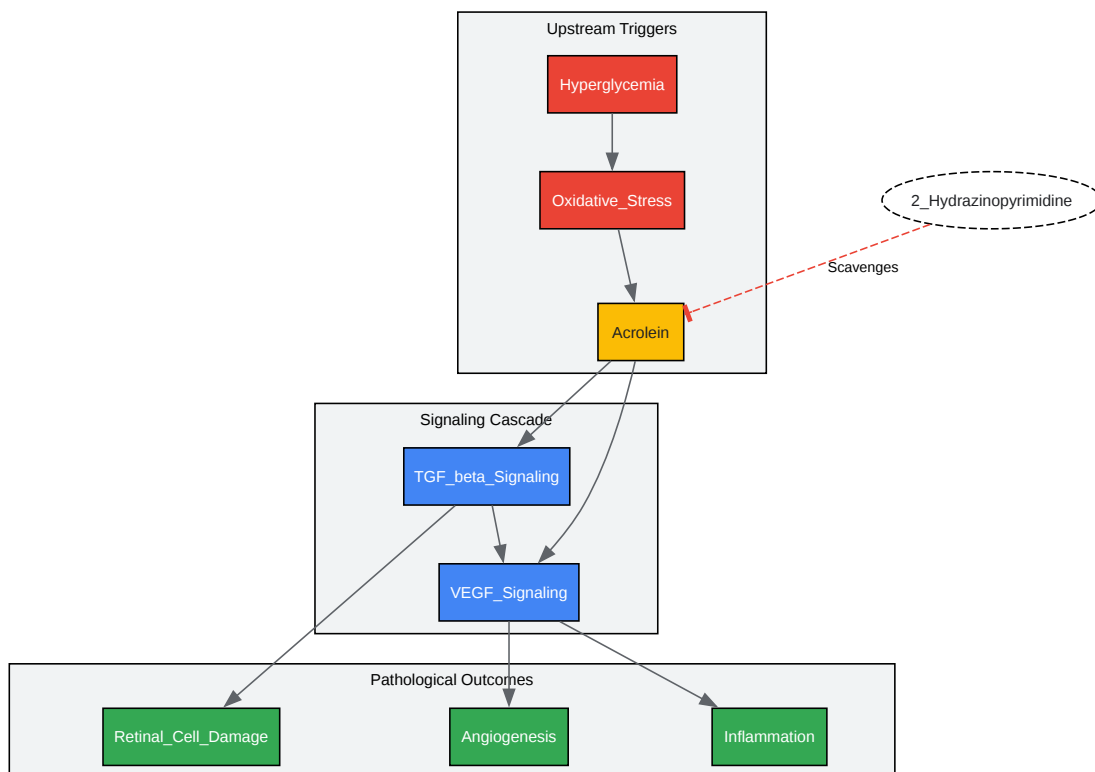
Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental workflows is facilitated by clear visual representations.

Signaling Pathway in Diabetic Retinopathy

Acrolein accumulation in diabetic retinopathy contributes to cellular damage by activating pro-inflammatory and pro-angiogenic signaling pathways, such as the VEGF and TGF- β pathways.

[1][11][12][13]

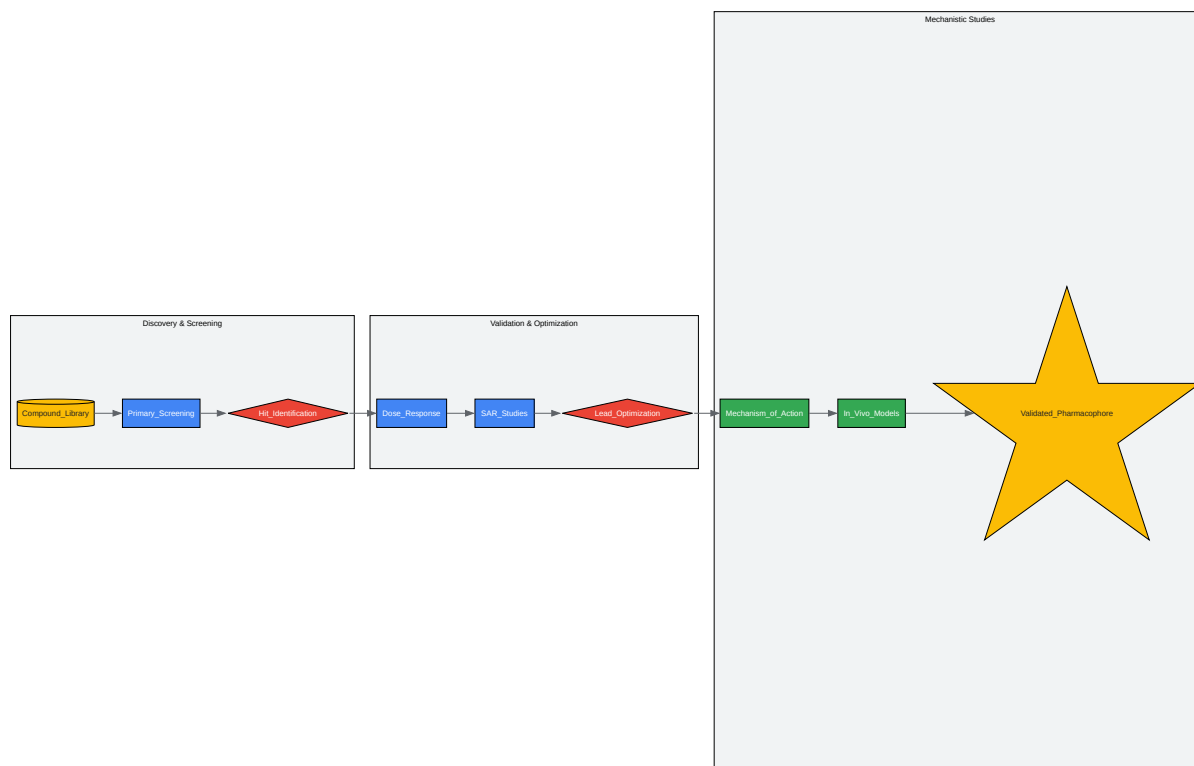


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Acrolein-Mediated Signaling in Diabetic Retinopathy

Experimental Workflow for Pharmacophore Validation

The process of validating a new pharmacophore involves a series of integrated steps, from initial screening to in-depth mechanistic studies.



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Workflow for Pharmacophore Validation

In conclusion, the **2-hydrazino-4-methoxypyrimidine** scaffold and its analogs represent a validated and promising pharmacophore for the development of novel therapeutics. Its demonstrated efficacy as an acrolein scavenger provides a strong rationale for its further investigation in diabetic retinopathy and other oxidative stress-related diseases. Concurrently, its established anticancer potential across various derivatives highlights its versatility and importance in oncology drug discovery. The data and protocols presented here offer a solid foundation for researchers to build upon in their quest for new and effective treatments.

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